molecular formula C12H22N2O3 B1528100 tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate CAS No. 1251002-26-2

tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B1528100
CAS No.: 1251002-26-2
M. Wt: 242.31 g/mol
InChI Key: IXCHOXSIUCWEJS-UHFFFAOYSA-N
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Description

Mechanism of Action

The mechanism of action of “tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate” is not specified in the sources I found. The mechanism of action would depend on the context in which the compound is used, such as in a biological or chemical process .

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate typically involves multiple steps, starting from readily available precursors. . The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above are usually conducted under specific conditions to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are often performed in anhydrous solvents to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate include:

Uniqueness

The uniqueness of this compound lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

tert-butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-6-12(7-14)4-9(5-13)16-8-12/h9H,4-8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXCHOXSIUCWEJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(OC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
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tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
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tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
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tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
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tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
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tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate

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